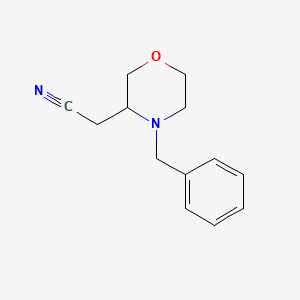

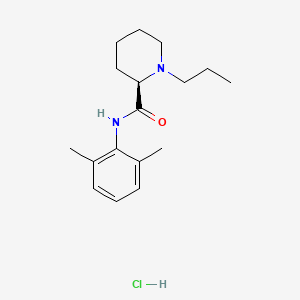

ロピバカイン塩酸塩 (R)-

説明

Ropivacaine is a long-acting amide local anesthetic agent first produced as a pure enantiomer, known for its reversible inhibition of sodium ion influx in nerve fibers. It is characterized by a lesser lipophilicity compared to bupivacaine, resulting in a reduced likelihood of penetrating large myelinated motor fibers, thereby offering a relatively reduced motor blockade. This property makes ropivacaine preferable in scenarios where motor blockade is undesirable. Its reduced lipophilicity is also associated with a decreased potential for central nervous system toxicity and cardiotoxicity, making it a safer alternative in certain clinical scenarios (Kuthiala & Chaudhary, 2011).

Synthesis Analysis

Ropivacaine is synthesized as a pure S-enantiomer, a process that distinguishes it from bupivacaine, which is marketed as a racemic mixture. This stereoselective synthesis aims to take advantage of the cardiac sodium channel stereoselectivity, reducing the cardiotoxic potential inherent in racemic mixtures and enhancing its safety profile. The synthesis process leverages membrane separation techniques to yield the S-monomer exclusively (de Jong, 1995).

Molecular Structure Analysis

Ropivacaine's molecular structure, being an S-enantiomer, is pivotal in its pharmacodynamic properties, contributing to its reduced cardiotoxicity and CNS toxicity compared to bupivacaine. The molecular configuration allows for a greater differential block between sensory and motor neurons, which is clinically beneficial in reducing motor impairment while maintaining adequate analgesia (Schug & Ritchie, 1998).

Chemical Reactions and Properties

Chemically, ropivacaine exhibits a high pKa and relatively low lipid solubility, factors that influence its pharmacokinetics and pharmacodynamics. These properties contribute to its long-acting nature, providing sustained analgesia with a lower risk of systemic toxicity. Its interactions with other local anesthetics and drugs used in surgical settings have been studied, indicating that it can safely be combined with a variety of agents without significant loss of efficacy or increased toxicity (Kharitonov, 2014).

Physical Properties Analysis

Ropivacaine's physical properties, such as its high pKa and low lipid solubility, influence its onset and duration of action. These properties are crucial for its effectiveness as a local anesthetic, providing a rapid onset of action and prolonged analgesic effect, which is particularly advantageous in postoperative pain management and regional anesthesia techniques (Leone et al., 2008).

Chemical Properties Analysis

The chemical properties of ropivacaine, including its stereochemistry, contribute to its pharmacological profile. Its S(-) isomer form is less lipid-soluble than bupivacaine, leading to a lower potency for nerve blockade but also a reduced potential for toxicity. This balance between efficacy and safety makes ropivacaine a preferred local anesthetic in various clinical settings, offering effective analgesia with a better safety margin (Markham & Faulds, 1996).

科学的研究の応用

耳鼻咽喉科における局所麻酔

ロピバカインは、耳鼻咽喉科の診療において使用される汎用的な局所麻酔薬です {svg_1}. ロピバカインは、血管収縮作用が大きく、作用時間が長く、純粋な (S)-エナンチオマー特性により、中枢神経系 (CNS) および心臓の合併症が最小限に抑えられています {svg_2}. 2010年以降、耳鼻咽喉科の手術で日常的に使用されています {svg_3}.

乳癌幹細胞性の阻害

ロピバカインは、in vitro および in vivo の両方で、乳癌細胞の幹細胞様性質を著しく抑制することが明らかになっています {svg_4}. ロピバカインは、AKT1 の触媒ドメインと直接相互作用することにより、GGT1 の発現を阻害し、そのキナーゼ活性を阻害し、その結果、NF-κB が不活性化されます {svg_5}. この知見は、ロピバカインが乳癌治療において潜在的な臨床的価値を持つことを示唆しています {svg_6}.

手術麻酔

ロピバカインは、手術麻酔のための局所麻酔薬として研究されています {svg_7}. 感覚遮断の開始、深さ、持続時間は、ロピバカインの応用における重要な要素です {svg_8}.

急性疼痛管理

ロピバカインは、急性疼痛管理にも使用されます {svg_9}. ロピバカインは、その持続時間の長さと、CNS および心臓の合併症が最小限に抑えられていることから、この用途に適した選択肢となっています {svg_10}.

長期の鎮痛

添加剤を使用することにより、ロピバカインによる鎮痛の持続時間を延長できます {svg_11}. これは、術後および慢性疼痛の管理において、ロピバカインを貴重なツールにします {svg_12}.

血管収縮

ロピバカインは、血管収縮作用が大きく、 {svg_13}. 出血を最小限に抑える必要がある処置に役立ちます {svg_14}.

作用機序

Ropivacaine hydrochloride, ®-, also known as ®-(+)-Ropivacaine Hydrochloride, is an amide-type local anesthetic used for local or regional anesthesia during surgery and for short-term management of acute pain .

Target of Action

Ropivacaine primarily targets nerve fibers, blocking the generation and conduction of nerve impulses . This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential .

Mode of Action

Ropivacaine interacts with its targets by blocking sodium ion channels in the nerve fibers . This blockage increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . This interaction results in a loss of sensation in the area where the drug is administered, providing local or regional anesthesia .

Biochemical Pathways

Ropivacaine has been found to interact with the AKT1 pathway, specifically inhibiting GGT1 expression by interacting with the catalytic domain of AKT1 . This interaction impairs AKT1’s kinase activity, resulting in the inactivation of NF-κB . Interestingly, NF-κB can bind to the promoter region of GGT1 . This forms a positive feedback loop in the regulation of ropivacaine-repressed stemness in breast cancer cells .

Pharmacokinetics

Ropivacaine is metabolized in the liver by CYP1A . It exhibits linear pharmacokinetic characteristics in the terminal curve, namely, the first-order model . This is the same metabolic pattern as that reported for ropivacaine hydrochloride injection . The systemic concentration of ropivacaine is dependent on the total dose and concentration of the drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site .

Result of Action

The primary result of ropivacaine’s action is the induction of local or regional anesthesia, which is used during surgery and for the short-term management of acute pain . High systemic doses of ropivacaine can result in central nervous system (CNS) and cardiovascular effects, with the CNS effects usually occurring at lower blood plasma concentrations and additional cardiovascular effects occurring at higher concentrations .

Action Environment

Ropivacaine has a significant vasoconstrictive property, long duration of action, and least central nervous system and cardiac complications due to the pure (S)-enantiomer property by reversible inhibition of sodium ion influx in nerve fibers . Its action can be influenced by environmental factors such as the presence of other drugs, the patient’s physiological state, and the specific administration technique .

特性

IUPAC Name |

(2R)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNSIBYYUOEUSV-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150174 | |

| Record name | Ropivacaine hydrochloride, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112773-90-7 | |

| Record name | Ropivacaine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112773907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropivacaine hydrochloride, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)- N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROPIVACAINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI262Q4RJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Isovaline, 3-Methyl-N-[(phenylMethoxy)carbonyl]-](/img/no-structure.png)